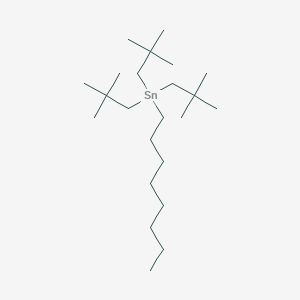
Tris(2,2-dimethylpropyl)(octyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2-dimethylpropyl)(octyl)stannane: is a chemical compound with the molecular formula C15H34Sn . It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2-dimethylpropyl)(octyl)stannane typically involves the reaction of tin(IV) chloride with 2,2-dimethylpropylmagnesium bromide and octylmagnesium bromide . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification process may involve advanced techniques such as chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,2-dimethylpropyl)(octyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like alkyl halides and Grignard reagents are commonly employed.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(2,2-dimethylpropyl)(octyl)stannane is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions . Its unique properties make it an effective catalyst for these processes .
Biology and Medicine: In biological research, organotin compounds, including this compound, are studied for their potential antimicrobial and antifungal properties. They are also investigated for their role in enzyme inhibition and protein interactions .
Industry: Industrially, this compound is used in the production of PVC stabilizers , biocides , and antifouling paints . Its ability to enhance the durability and performance of these products makes it valuable in various applications .
Wirkmechanismus
The mechanism by which Tris(2,2-dimethylpropyl)(octyl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In catalytic reactions, the tin atom facilitates the formation and breaking of chemical bonds, enhancing the reaction rate. In biological systems, the tin atom can interact with enzymes and proteins , inhibiting their activity and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
- Tris(2,2-dimethylpropyl)stannane
- Tris(octyl)stannane
- Tris(2,2-dimethylpropyl)(ethyl)stannane
Comparison: Tris(2,2-dimethylpropyl)(octyl)stannane is unique due to the presence of both 2,2-dimethylpropyl and octyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity . Compared to Tris(2,2-dimethylpropyl)stannane, the octyl group in this compound provides additional hydrophobicity , making it more suitable for applications in non-polar environments .
Eigenschaften
CAS-Nummer |
90461-72-6 |
|---|---|
Molekularformel |
C23H50Sn |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
tris(2,2-dimethylpropyl)-octylstannane |
InChI |
InChI=1S/C8H17.3C5H11.Sn/c1-3-5-7-8-6-4-2;3*1-5(2,3)4;/h1,3-8H2,2H3;3*1H2,2-4H3; |
InChI-Schlüssel |
BJQPSYJTDTWSFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Sn](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



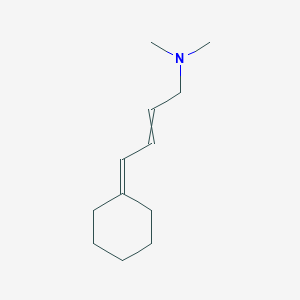
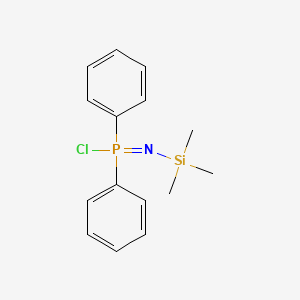
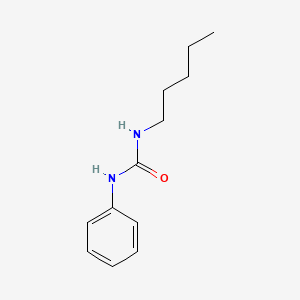
![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
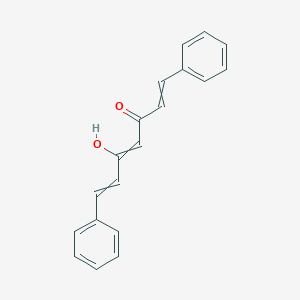
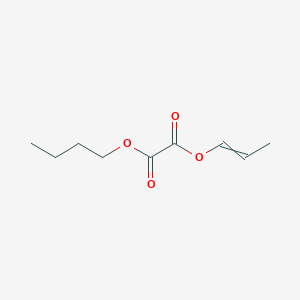
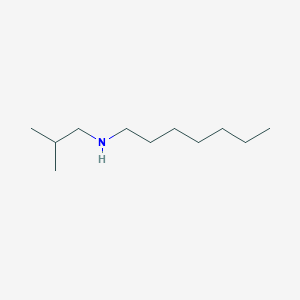
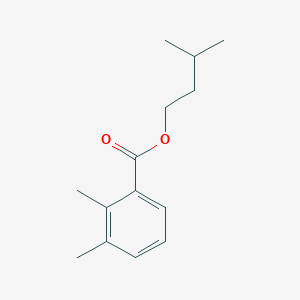
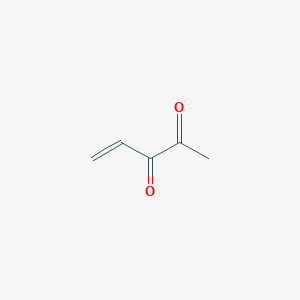
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)

